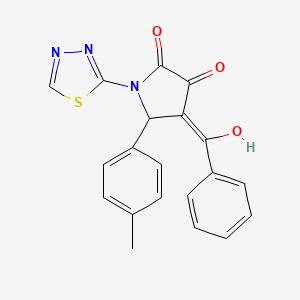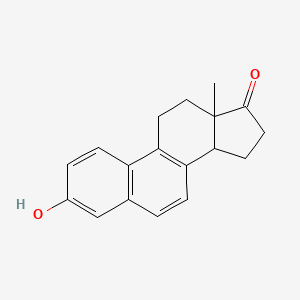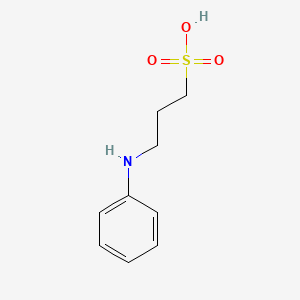![molecular formula C26H25ClN4O4S B11968710 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968710.png)
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a trimethoxyphenyl moiety
Méthodes De Préparation
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the chlorobenzyl group: This step involves the reaction of the benzimidazole with 4-chlorobenzyl chloride under basic conditions.
Thioether formation: The benzimidazole derivative is then reacted with a thiol to form the thioether linkage.
Hydrazide formation: The thioether is then reacted with hydrazine to form the acetohydrazide.
Condensation with trimethoxybenzaldehyde: Finally, the acetohydrazide is condensed with 3,4,5-trimethoxybenzaldehyde under acidic conditions to form the final product.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: The hydrazide group can participate in further condensation reactions with aldehydes or ketones to form hydrazones or azines.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored for its potential as an anticancer, antimicrobial, or antiviral agent due to the presence of the benzimidazole core, which is known for its pharmacological activities.
Biological Studies: It can be used in studies investigating the inhibition of specific enzymes or receptors, given its complex structure and potential for high binding affinity.
Chemical Biology: It can serve as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is likely to involve multiple pathways:
Enzyme Inhibition: The benzimidazole core can inhibit enzymes by binding to their active sites, disrupting their normal function.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The planar structure of the benzimidazole core allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar compounds include:
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide : This compound has a similar structure but with different substituents on the benzyl and phenyl rings, which may alter its chemical and biological properties.
- 2-([1,1’-biphenyl]-4-yloxy)-N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)acetohydrazide : This compound features a biphenyl group and an ethoxyphenyl moiety, providing a different set of interactions and potential applications.
The uniqueness of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C26H25ClN4O4S |
|---|---|
Poids moléculaire |
525.0 g/mol |
Nom IUPAC |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H25ClN4O4S/c1-33-22-12-18(13-23(34-2)25(22)35-3)14-28-30-24(32)16-36-26-29-20-6-4-5-7-21(20)31(26)15-17-8-10-19(27)11-9-17/h4-14H,15-16H2,1-3H3,(H,30,32)/b28-14+ |
Clé InChI |
GKKOYRKMQYXJKR-CCVNUDIWSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11968642.png)
![5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B11968647.png)
![(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11968651.png)




![3-Benzenesulfonyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B11968681.png)
![7-hydroxy-1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11968686.png)
![4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968694.png)


